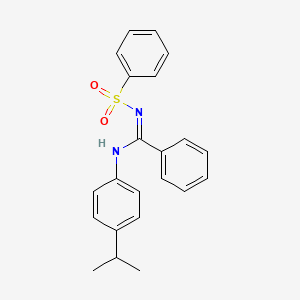
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its specificity for PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation is that N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and other PTP1B inhibitors may have potential as anti-cancer agents, and further research is needed to explore this possibility. Finally, the development of more efficient synthesis methods for N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and other PTP1B inhibitors could help to facilitate their use in research and clinical settings.
Méthodes De Synthèse
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-isopropylphenylboronic acid with 4-bromo-N-(phenylsulfonyl)benzenecarboximidamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on carbon to yield the final product.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, indicating its potential as a novel anti-diabetic agent. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has demonstrated anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-17(2)18-13-15-20(16-14-18)23-22(19-9-5-3-6-10-19)24-27(25,26)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYMFDGVRRISII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
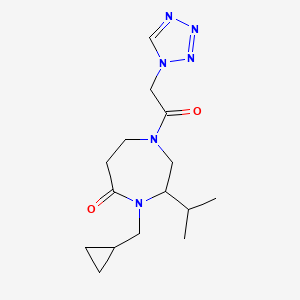
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
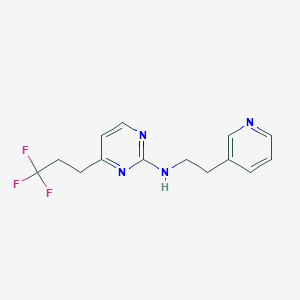
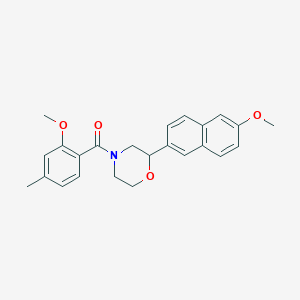
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
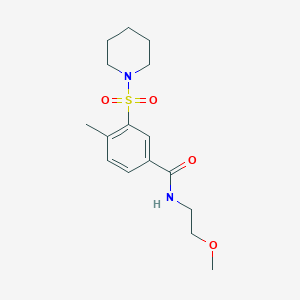
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440996.png)